N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide
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Overview
Description
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often employs solvent-free reactions due to their cost-effectiveness and simplicity. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods .
Chemical Reactions Analysis
Types of Reactions
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide undergoes various types of reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with different reagents to yield various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and phenacyl bromide. The reactions are typically carried out in solvents like DMF (dimethylformamide) and ethanol, often using catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as thiophenes, pyrroles, and oxopyridines .
Scientific Research Applications
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to form stable intermediates and products through condensation and substitution reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown promise in targeting specific enzymes and receptors .
Comparison with Similar Compounds
N-(6-Cyano-2,2-dimethyl-2H-chromen-4-yl)acetamide can be compared with other cyanoacetamide derivatives such as:
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Known for its use in the synthesis of oxopyridine derivatives.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Used in the synthesis of pyrrole derivatives.
The uniqueness of this compound lies in its chromenyl structure, which imparts distinct chemical properties and biological activities compared to other cyanoacetamide derivatives .
Properties
CAS No. |
89317-02-2 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(6-cyano-2,2-dimethylchromen-4-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)16-12-7-14(2,3)18-13-5-4-10(8-15)6-11(12)13/h4-7H,1-3H3,(H,16,17) |
InChI Key |
ASLDLHGAODLNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(OC2=C1C=C(C=C2)C#N)(C)C |
Origin of Product |
United States |
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